Spectroscopic Characterization of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: A Technical Guide
Spectroscopic Characterization of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic profile of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine scaffold, is a key structural motif in numerous bioactive molecules, including kinase inhibitors.[1][2][3] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structural confirmation, purity assessment, and quality control during synthesis and formulation.
This document will delve into the core spectroscopic techniques used for characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, provide validated experimental protocols, and interpret representative data based on the known chemistry of this molecular class.
Molecular Structure and Spectroscopic Overview
The structure of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one features a fused bicyclic system consisting of a pyrimidine ring and a pyrrole ring. The chloro-substituent on the pyrimidine ring and the carbonyl group on the pyrrole moiety are key functional groups that give rise to distinct spectroscopic signatures. The presence of labile protons (N-H) also provides important diagnostic information.
A multi-technique approach is essential for full characterization. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy identifies the functional groups present, particularly the carbonyl and N-H bonds. Mass spectrometry determines the molecular weight and provides clues about the structure through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, both ¹H and ¹³C NMR are critical.
Expertise & Experience: Causality Behind Experimental Choices
The choice of solvent is crucial for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds for several reasons. First, its high polarity effectively dissolves the often crystalline pyrrolopyrimidines. Second, and more importantly, its ability to engage in hydrogen bonding slows down the exchange rate of the N-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O might lead to rapid exchange, broadening the signals into the baseline or replacing them with a deuterium signal, respectively. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for referencing the chemical shifts.
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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¹H NMR Acquisition:
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Acquire the spectrum at a standard probe temperature of 298 K.
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Use a spectral width of approximately 16 ppm.
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Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
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Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Use a wider spectral width (e.g., 220 ppm).
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A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.
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Data Presentation: Expected NMR Spectral Data
Table 1: Predicted ¹H NMR Data for 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | broad s | 1H | N7-H |
| ~10.5 - 11.5 | broad s | 1H | N5-H |
| ~8.5 - 8.8 | s | 1H | C4-H (Ar-H) |
Table 2: Predicted ¹³C NMR Data for 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C 6 (C=O) |
| ~154.0 | C 2 (C-Cl) |
| ~152.0 | C 7a (quat.) |
| ~148.0 | C 4 |
| ~115.0 | C 4a (quat.) |
| ~100.0 | C 5a (quat.) |
Note: The assignments are predictive and based on the analysis of analogous structures. Quat. denotes a quaternary carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (e.g., stretching, bending) of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
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Data Acquisition:
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Record a background spectrum of the clean, empty ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
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The instrument software automatically generates the transmittance or absorbance spectrum.
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Data Presentation: Key IR Absorption Bands
The IR spectrum provides a molecular fingerprint. For 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, several key absorptions are expected.
Table 3: Expected IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3000 (broad) | N-H Stretch | Pyrrole & Amide N-H |
| 1700 - 1650 | C=O Stretch (Amide I) | Lactam Carbonyl |
| 1620 - 1550 | C=N, C=C Stretch | Pyrimidine/Pyrrole ring |
| 1450 - 1350 | C-N Stretch | Ring C-N bonds |
| 800 - 600 | C-Cl Stretch | Chloro-substituent |
The broadness of the N-H stretching band is indicative of hydrogen bonding, which is expected in the solid state for this molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, can further confirm its structure.
Experimental Protocol: Electrospray Ionization (ESI)-MS
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography (LC) system for sample introduction (LC-MS).
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Data Acquisition:
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Infuse the sample solution directly into the ESI source or inject it into the LC system.
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Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.
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For positive mode, the protonated molecule [M+H]⁺ is expected. For negative mode, the deprotonated molecule [M-H]⁻ may be observed.
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High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.
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Data Presentation: Expected Mass Spectrometry Data
The molecular formula of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is C₆H₄ClN₃O.
Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 170.0125 | ~170.012x |
| [M+Na]⁺ | 192.0044 | ~192.004x |
| [M-H]⁻ | 168.0061 | ~168.006x |
A key feature to look for is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two major peaks for any chlorine-containing ion, separated by approximately 2 m/z units, with a characteristic intensity ratio of roughly 3:1. This provides definitive evidence for the presence of a single chlorine atom in the molecule.
Integrated Spectroscopic Workflow
The characterization of a novel compound is a self-validating system where data from multiple techniques must converge to support the proposed structure. The workflow below illustrates this integrated approach.
